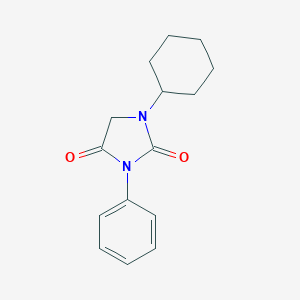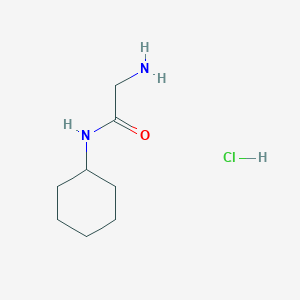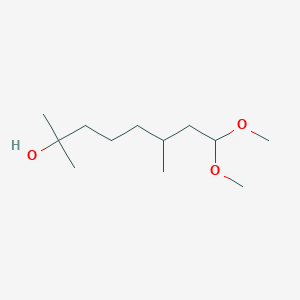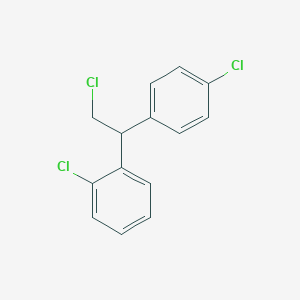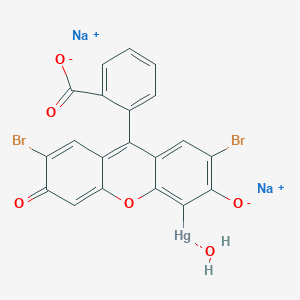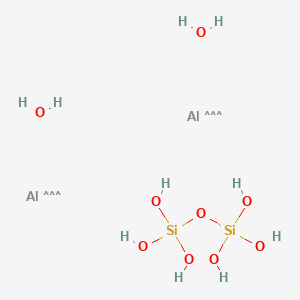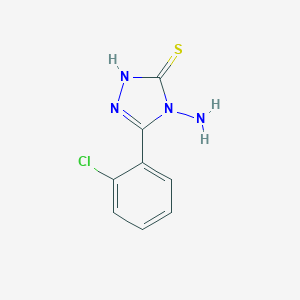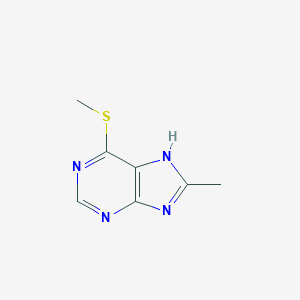
Purine, 8-methyl-6-(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Purine, 8-methyl-6-(methylthio)- is a naturally occurring compound that belongs to the purine family. It is also known as 8-Methylthioguanosine or MesG. Purines are vital components of nucleotides, which are the building blocks of DNA and RNA. Purines are also found in many important biomolecules such as ATP, GTP, and cAMP. Purines have been extensively studied due to their importance in biological processes and their potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of purine, 8-methyl-6-(methylthio)- is not fully understood. However, it has been shown to inhibit viral replication by interfering with the synthesis of viral RNA. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Efectos Bioquímicos Y Fisiológicos
Purine, 8-methyl-6-(methylthio)- has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of intracellular adenosine, which is a potent anti-inflammatory agent. It has also been shown to increase the levels of cyclic AMP, which is involved in various cellular processes such as glucose metabolism and gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using purine, 8-methyl-6-(methylthio)- in lab experiments is its high potency and specificity. It has been shown to have a high selectivity index, which means that it has a low toxicity to normal cells. However, one of the limitations of using purine, 8-methyl-6-(methylthio)- in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are many future directions for the study of purine, 8-methyl-6-(methylthio)-. One of the areas that require further investigation is its mechanism of action. Understanding the mechanism of action of purine, 8-methyl-6-(methylthio)- will help in the development of more effective therapeutic agents. Another area that requires further investigation is the potential use of purine, 8-methyl-6-(methylthio)- in the treatment of neurological disorders. Further studies are needed to determine its efficacy and safety in vivo. Additionally, the development of more efficient synthesis methods for purine, 8-methyl-6-(methylthio)- will facilitate its use in lab experiments and clinical trials.
Métodos De Síntesis
Purine, 8-methyl-6-(methylthio)- can be synthesized using various methods. One of the most common methods is the reaction of 8-bromo-6-(methylthio)purine with potassium tert-butoxide. The reaction results in the formation of 8-methyl-6-(methylthio)purine, which can be further converted to purine, 8-methyl-6-(methylthio)- by reacting it with trimethylsilyl chloride.
Aplicaciones Científicas De Investigación
Purine, 8-methyl-6-(methylthio)- has been extensively studied for its potential therapeutic applications. It has been shown to have antiviral activity against various viruses, including hepatitis C virus, dengue virus, and human immunodeficiency virus. It has also been shown to have anticancer activity by inhibiting the growth of cancer cells. Purine, 8-methyl-6-(methylthio)- has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propiedades
Número CAS |
1008-51-1 |
|---|---|
Nombre del producto |
Purine, 8-methyl-6-(methylthio)- |
Fórmula molecular |
C7H8N4S |
Peso molecular |
180.23 g/mol |
Nombre IUPAC |
8-methyl-6-methylsulfanyl-7H-purine |
InChI |
InChI=1S/C7H8N4S/c1-4-10-5-6(11-4)8-3-9-7(5)12-2/h3H,1-2H3,(H,8,9,10,11) |
Clave InChI |
OWKGASBQRLTGJX-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1)C(=NC=N2)SC |
SMILES canónico |
CC1=NC2=C(N1)C(=NC=N2)SC |
Otros números CAS |
1008-51-1 |
Sinónimos |
8-Methyl-6-(methylthio)-1H-purine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



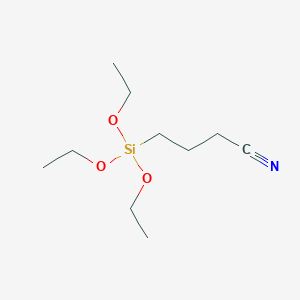
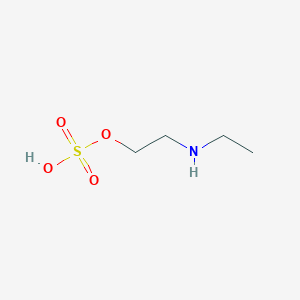
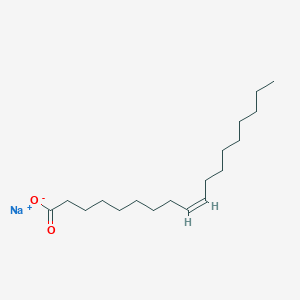
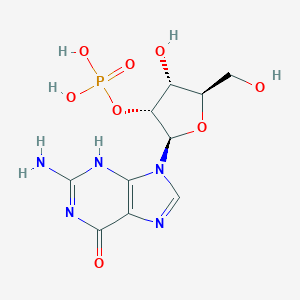
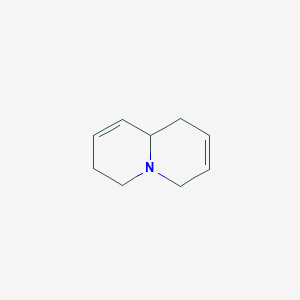
![1,2,3-Propanetriyl tris[12-(acetoxy)octadecanoate]](/img/structure/B87007.png)
